四氧化二铝钡

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

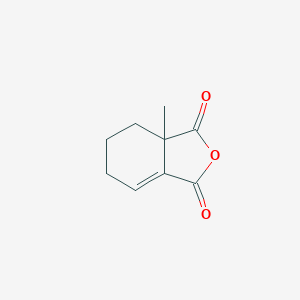

Synthesis of compounds involving barium and aluminium often requires specific conditions and precursors. For instance, barium granules reacting in tetrahydrofuran with phenol or t-butyl alcohol can yield phenoxide and t-butoxide aggregates with novel structural features, including a square-based pyramidal core supported by µ3 and µ2 ligands (Caulton et al., 1990). Additionally, a dialuminium-substituted silicotungstate was synthesized by reacting the potassium salt of γ-SiW(10)O(36) with Al(NO(3))(3) in an acidic medium, illustrating a method to incorporate aluminium into complex structures (Kikukawa et al., 2008).

Molecular Structure Analysis

The molecular structure of barium and aluminium compounds reveals significant diversity. For example, a tetranuclear oxo–aryloxide cluster of barium, synthesized from reactions involving barium and aryloxide precursors, crystallizes as a tetrahedron of barium atoms encapsulating a single oxo ligand, coordinated by aryloxide groups (Tesh & Hanusa, 1991). This structural motif demonstrates the complex geometries achievable with barium and aluminium.

Chemical Reactions and Properties

Chemical reactions involving barium, aluminium, and oxygen-rich compounds can lead to diverse outcomes based on the reactants and conditions. The synthesis of barium aluminoborate revealed structures containing AlO4 tetrahedra, AlO5 trigonal bipyramids, and BO3 triangles, showing the intricate network formations possible with these elements (Chen et al., 2012).

Physical Properties Analysis

The physical properties, such as crystal structure and phase behavior, of barium and aluminium compounds are critical for understanding their potential applications. The study on nonstoichiometric barium and strontium peroxides, prepared by high-pressure–high-temperature synthesis, provided insights into their crystallographic structures and indicated the presence of nonstoichiometric compounds with peroxide deficiency (Königstein, 1999).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are vital for the application of barium and aluminium compounds. For instance, barium aryloxide derivatives have shown diverse reactivity towards protonolytic reagents, highlighting the chemical versatility of barium in different compounds (Anulewicz-Ostrowska et al., 2000).

科学研究应用

地质聚合和先进材料

四氧化二铝钡可能尚未被直接研究,但其成分,包括氧化铝和氧化钡,在地质聚合中发挥着重要作用。地质聚合物是铝硅酸盐材料,以其优异的物理和化学性能而闻名,应用范围广泛,从预制结构到高级陶瓷和耐火复合材料。该工艺涉及在室温或略微升高的温度下将铝硅酸盐材料转化为无机聚合物,为传统陶瓷和水泥提供了一种环保的替代品。这项技术专注于利用采矿和冶金废料,显示了矿产部门可持续发展的希望 (Komnitsas & Zaharaki, 2007).

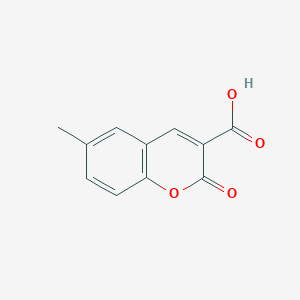

玻璃陶瓷的高温应用

对玻璃陶瓷的研究,包括以氧化钡为基础的玻璃陶瓷,表明它们适用于密封剂和涂层等高温应用。这些材料表现出可调谐的热膨胀系数、良好的机械耐久性和化学惰性的组合,使其非常适合在需要耐高温和机械应力的环境中使用。玻璃陶瓷材料的开发,包括掺入钡的材料,重点关注它们在环境温度和高温下与金属/合金的键合行为,强调了材料选择中结构性能相关性的重要性 (Kothiyal 等,2012).

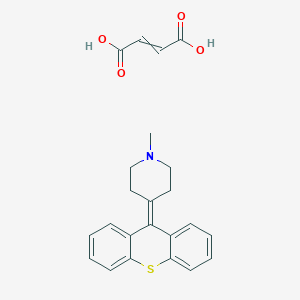

过氧化氢的电化学合成

过氧化氢是一种环保且用途广泛的氧化剂,它的电化学合成已经取得进展,应用范围从工业过程到小规模活动。电化学方法为传统工艺提供了一种经济高效且可扩展的替代方案,研究重点是设计高效的电极材料和反应器配置,以优化过氧化氢合成的产率和选择性。这种方法不仅提高了过氧化氢的可持续生产,还为其在环境修复和绿色化学中的应用开辟了新途径 (Perry 等,2019).

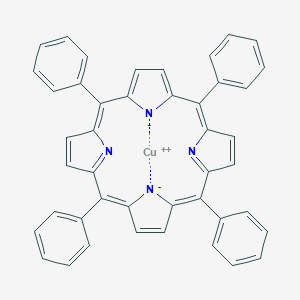

环境修复技术

高级氧化工艺 (AOP),包括基于过氧化氢的工艺,已在水和废水污染物的处理中得到广泛研究。将新型催化剂,如单原子催化剂,与 AOP 集成,在降解各种有机污染物方面显示出有希望的结果。这些工艺为水处理提供了一种有效且环保的方法,突出了过氧化氢和相关化合物在应对环境挑战方面的潜力。催化剂设计和反应器技术的进步是实现 AOP 环境可持续性全部潜力的关键 (Shang 等,2021).

作用机制

Mode of Action

Similar compounds such as magnesium dialuminium tetraoxide have been studied, and their bonding is derived using simple molecular-orbital theory . This could provide a starting point for understanding the interaction of dialuminium barium tetraoxide with its potential targets.

Biochemical Pathways

The specific biochemical pathways affected by dialuminium barium tetraoxide are currently unknown . The study of similar compounds and their effects on biochemical pathways could provide insights .

属性

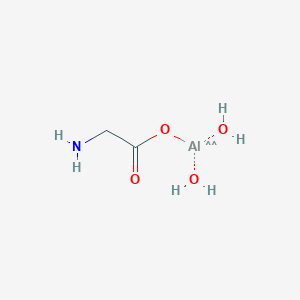

IUPAC Name |

dialuminum;barium(2+);oxygen(2-) |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Al.2Ba.5O/q2*+3;2*+2;5*-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIHSDLARTQXPRC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

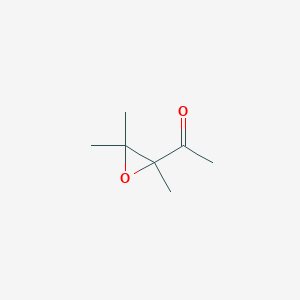

[O-2].[O-2].[O-2].[O-2].[O-2].[Al+3].[Al+3].[Ba+2].[Ba+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Al2Ba2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dialuminium barium tetraoxide | |

CAS RN |

12004-04-5 |

Source

|

| Record name | Aluminum barium oxide (Al2BaO4) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012004045 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dialuminium barium tetraoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.301 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B82755.png)

![[Nitro-[[nitro-[[nitro(nitrooxymethyl)amino]methyl]amino]methyl]amino]methyl nitrate](/img/structure/B82769.png)

![2,2'-[(2,2',5,5'-tetrachloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[N-(4-chloro-o-tolyl)-3-oxobutyramide]](/img/structure/B82773.png)